molecular formula C18H17ClN4O B5533486 N-(4-chlorophenyl)-4-(4-morpholinyl)-2-quinazolinamine

N-(4-chlorophenyl)-4-(4-morpholinyl)-2-quinazolinamine

Cat. No. B5533486
M. Wt: 340.8 g/mol
InChI Key: CZTJGYDBSNIXSQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Quinazoline derivatives are synthesized through multiple steps involving esterification, amidation, reduction, and condensation reactions. For example, the synthesis of 7-morpholino-2-(4-(trifluoromethyl) phenyl) quinazolin-4(3H)-one involves esterification of 4-chloro-2-nitrobenzoic acid, followed by a series of reactions culminating in a condensing reaction between the intermediate and morpholine, with a total yield of 34.90% (Xu Li-feng, 2011).

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is confirmed through various spectroscopic methods, including IR and NMR spectroscopy. These methods provide detailed insights into the molecular arrangement and confirm the successful synthesis of the target compounds, as seen in the study of different quinazoline derivatives characterized by IR, 1H NMR, 13C NMR, MS, and elemental analysis (Heping Yan, D. Huang, Ju Cheng Zhang, 2013).

Chemical Reactions and Properties

Quinazoline derivatives undergo various chemical reactions, contributing to their versatile chemical properties. For example, the synthesis of N-3[4-(4-chlorophenyl) thiazole-2-yl]-2-(aminomethyl)quinazoline-4(3H)-one derivatives involves multiple steps, and their antitubercular activity has been confirmed through screening, highlighting the compound's reactivity and potential biological activity (S. Pattan, V. K. Reddy, F. Manvi, B. Desai, A. Bhat, 2006).

Physical Properties Analysis

The physical properties, such as solubility and partition coefficients, are crucial for understanding the compound's behavior in different environments. For a related compound, 1-(4-chlorophenyl)-4-(4-morpholinyl)-2,5-dihydro-1H-imidazolin-2-one, the solubility in neutral aqueous medium and 0.1 N HCl, as well as its partition coefficients at various pH levels, have been determined, providing insights into its physical characteristics (K. Heinecke, W. Thiel, 2001).

Chemical Properties Analysis

The chemical properties of quinazoline derivatives are extensively studied through their reactions, biological activities, and interactions with other molecules. For instance, the cytotoxic evaluation of quinazolinone-5-(4-chlorophenyl) 1, 3, 4-oxadiazole conjugates against cancer cell lines offers insights into their chemical properties and potential therapeutic applications (F. Hassanzadeh, H. Sadeghi-aliabadi, E. Jafari, A. Sharifzadeh, N. Dana, 2019).

properties

IUPAC Name

N-(4-chlorophenyl)-4-morpholin-4-ylquinazolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O/c19-13-5-7-14(8-6-13)20-18-21-16-4-2-1-3-15(16)17(22-18)23-9-11-24-12-10-23/h1-8H,9-12H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZTJGYDBSNIXSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC3=CC=CC=C32)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-4-(morpholin-4-yl)quinazolin-2-amine

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